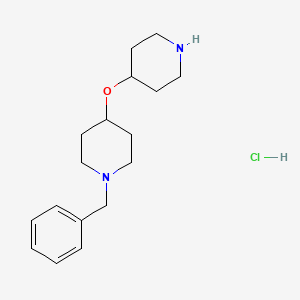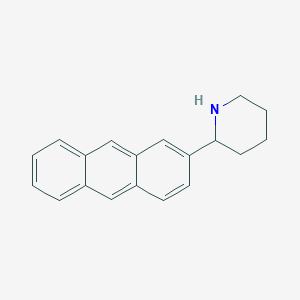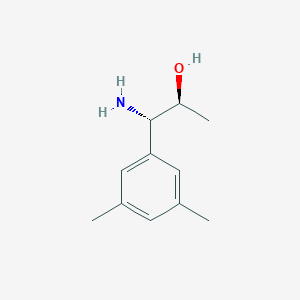
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol is a chiral compound that belongs to the class of amino alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor using chiral catalysts. For example, the use of chiral DuPHOS Rh-catalyst or Noyori’s chiral Ru-catalyst can facilitate the production of chiral amino alcohols from non-chiral starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation or epoxidation processes. These methods are optimized for high yield and enantiomeric excess, ensuring the production of the desired chiral compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: This compound is a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of chiral intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol: The enantiomer of the compound , with similar chemical properties but different biological activities.
(1S,2S)-1-amino-1-(4-methylphenyl)propan-2-ol: A structurally similar compound with a different substitution pattern on the aromatic ring.
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)butan-2-ol: A homologous compound with an additional carbon atom in the alkyl chain.
Uniqueness
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol is unique due to its specific chiral configuration and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |
InChI Key |
KEACPRDTCZCRKM-GXSJLCMTSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]([C@H](C)O)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)
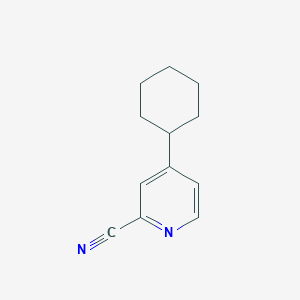
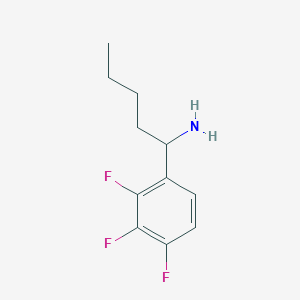
![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
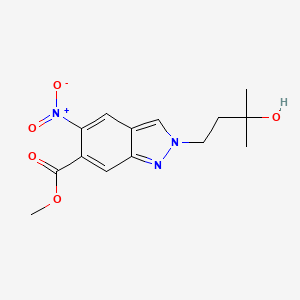
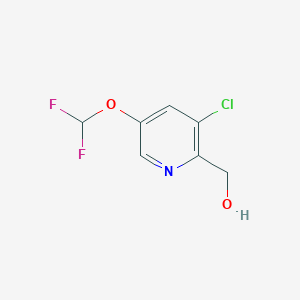
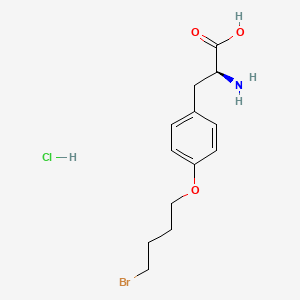
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
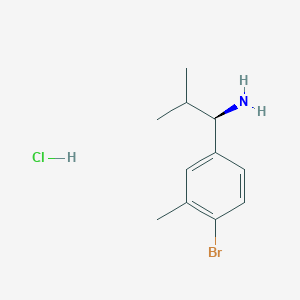
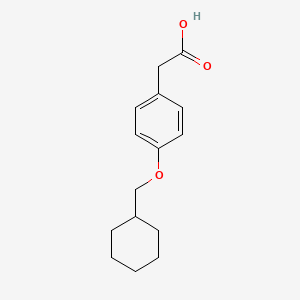
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)

